molecular formula C10H15N3 B2726858 N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine CAS No. 1178276-31-7

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine

Cat. No.: B2726858
CAS No.: 1178276-31-7
M. Wt: 177.251
InChI Key: CBVKHDYVOHHHCW-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopropylmethyl substituent at the N4 position and methyl groups at the 2- and 6-positions of the pyrimidine ring. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-5-10(13-8(2)12-7)11-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVKHDYVOHHHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylpyrimidin-4-amine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the amine group of the pyrimidine attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered in industrial settings.

Chemical Reactions Analysis

2.1. Reductive Amination

This reaction is critical for forming the cyclopropylmethyl substituent. For example, in related compounds, cyclopropanealdehyde reacts with amines under reductive conditions to yield secondary amines .

Reagents Conditions Outcome
CyclopropanealdehydeNaBH₄, THF/MeOH, 60°CFormation of cyclopropylmethyl amine
Amine intermediateAcidic conditions (e.g., HCl)Deprotection of Boc groups

2.2. Suzuki-Miyaura Coupling

This reaction enables cross-coupling with aryl or alkenyl partners. For example, the boronate ester [1032759-30-0] reacts with brominated substrates under palladium catalysis .

Catalyst Base Solvent Temperature Time
Pd(PPh₃)₄K₂CO₃1,2-dimethoxyethane/water90°C45–90 min
PdCl₂(dppf)K₂CO₃DMF110°C (microwave)60–90 min

3.1. Stability and Functional Group Reactivity

The pyrimidine ring in the compound is susceptible to nucleophilic substitution, particularly at positions adjacent to electron-withdrawing groups. For example, the 2,6-dimethyl substituents may influence reactivity by sterically hindering or directing substitution .

3.2. Metabolic Biotransformations (Inferred from Analog Studies)

While direct metabolic data for this compound is limited, related fentanyl analogs undergo N-dealkylation , hydroxylation , and ester hydrolysis catalyzed by CYP3A4 . For pyrimidine derivatives, potential phase I/II metabolism could involve hydroxylation of the cyclopropylmethyl group or demethylation of the pyrimidine substituents.

Analytical and Structural Data

Property Value
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
SMILES CC1=CC(=NC(=N1)C2CC2)NC
IUPAC Name 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine

Research Findings

  • Synthetic Efficiency : Suzuki coupling with [1032759-30-0] achieves yields up to 40% under optimized conditions .

  • Functional Group Selectivity : The N-(cyclopropylmethyl) group introduces lipophilicity without compromising stability, as seen in analogous LSD1 inhibitors .

  • Reactivity Trends : Pyrimidine derivatives exhibit tunable reactivity based on substituent positioning, with methyl groups at positions 2 and 6 enhancing stability .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile in chemical synthesis. The compound can be synthesized through the reaction of 2,6-dimethylpyrimidin-4-amine with cyclopropylmethyl halides under basic conditions, typically using sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

Reactivity and Transformation

The compound can undergo several chemical transformations:

Reaction Type Reagents Products
OxidationHydrogen peroxideN-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-one
ReductionLithium aluminum hydrideReduced derivatives of the compound
SubstitutionVarious nucleophilesSubstituted pyrimidines

These reactions highlight the compound's potential as a precursor for synthesizing novel materials and pharmaceuticals.

Biological Applications

Therapeutic Potential

Research indicates that this compound exhibits promising biological activities. It has been studied for its potential antimicrobial and antiviral properties. Similar compounds have shown efficacy against various pathogens, suggesting that this compound could be explored further for therapeutic applications.

Mechanisms of Action

The molecular mechanisms underlying its biological activity may involve interactions with specific receptors or enzymes. For instance, compounds with similar structures have been investigated for their roles as inhibitors of tyrosine kinases, which are critical in signaling pathways associated with inflammation and cancer .

Case Studies

  • Antiviral Activity
    • A study focusing on pyrimidine derivatives demonstrated that modifications to the structure can enhance antiviral efficacy. This compound was highlighted as a candidate for further exploration due to its structural similarities to known active compounds .
  • Tyrosine Kinase Inhibition
    • Research into non-receptor tyrosine kinases revealed that derivatives of pyrimidine compounds could selectively inhibit pathways involved in cytokine signaling. This compound's structural properties suggest it may exhibit similar inhibitory effects .

Industrial Applications

Materials Science and Agrochemicals

In addition to its biological applications, this compound is being explored for its utility in materials science and agrochemical development. Its role as an intermediate in synthesizing agrochemicals positions it as a significant compound in agricultural research.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Sulfur-Containing Pyrimidin-4-amine

2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine () features sulfanyl and chlorophenyl substituents. Key differences include:

  • Molecular Weight : 422.39 g/mol (vs. ~220–250 g/mol estimated for the target compound).
  • Polarity: Sulfur atoms increase polarity, affecting solubility (pKa 3.69) compared to the nonpolar cyclopropylmethyl group.
  • Applications : Sulfur-containing analogs often exhibit enhanced reactivity in nucleophilic substitutions, useful in herbicide design .

Benzenamine Derivatives with Cyclopropylmethyl Groups

Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine, ) shares the cyclopropylmethyl group but on a benzenamine core. Notable contrasts:

  • Core Structure : Pyrimidine vs. benzene. Pyrimidines offer hydrogen-bonding sites (N atoms), while benzene lacks this feature.
  • Substituents : Profluralin’s nitro and trifluoromethyl groups enhance electrophilicity, making it a potent herbicide. The target compound’s methyl groups may reduce reactivity, suggesting different applications .

Fluorinated and Heterocyclic Analogues

The European patent () describes fluorinated compounds like N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide . Key comparisons:

  • Fluorine Impact : Trifluoromethyl groups increase lipophilicity and metabolic resistance, whereas the target compound’s methyl groups may improve solubility.
  • Synthetic Routes : Both compounds employ cyclopropylmethylamine intermediates, but fluorinated analogs require additional steps (e.g., oxadiazole ring formation), reducing yields (56% vs. higher yields for simpler amines) .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Core Structure Key Substituents Molar Mass (g/mol) Predicted pKa Applications/Notes Reference
N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine Pyrimidine Cyclopropylmethyl, 2,6-Me₂ ~220–250* N/A Hypothesized agrochemical -
2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine Pyrimidine Sulfanyl, Cl, S-methyl 422.39 3.69 Research chemical
Profluralin Benzenamine Cyclopropylmethyl, NO₂, CF₃ 381.3 N/A Herbicide
N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine Furopyrimidine Aryl, 2,6-Me₂ Varies N/A Biological activity studies

*Estimated based on structural analogs.

Key Findings and Implications

  • Structural Rigidity : The cyclopropylmethyl group in the target compound may confer stability advantages over flexible alkyl chains in analogs like profluralin.
  • Reactivity: Methyl groups at the 2- and 6-positions likely reduce electrophilicity compared to nitro or trifluoromethyl substituents, directing the compound toward non-herbicidal applications.
  • Synthetic Complexity : Fluorinated derivatives () require multi-step syntheses with moderate yields, whereas simpler pyrimidin-amines () achieve higher efficiency.

Biological Activity

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a cyclopropylmethyl group and two methyl groups at the 2 and 6 positions. This unique structure contributes to its chemical reactivity and biological activity.

Feature Description
Molecular Formula C10_{10}H12_{12}N4_{4}
Molecular Weight Approximately 188.23 g/mol
Structural Characteristics Pyrimidine ring with cyclopropylmethyl substituent

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions, modulating target activity and leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit effectiveness against various pathogens.
  • Antiviral Effects : Preliminary studies indicate potential antiviral activity, although specific mechanisms remain to be elucidated.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, similar to other pyrimidine derivatives that have shown selective inhibition of kinases .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies typically assess cell viability, proliferation rates, and apoptosis induction:

  • Cell Viability Assays : Initial findings suggest that this compound can reduce cell viability in cancer cell lines at specific concentrations.
  • Mechanistic Studies : Further investigations are required to clarify the pathways through which this compound exerts its effects on cellular processes.

Dosage Effects and Metabolic Pathways

While detailed dosage information is lacking, studies on related compounds suggest that dosage may significantly influence efficacy and safety profiles. Cyclopropane-containing compounds are known to undergo various metabolic transformations including hydrolysis and oxidation. Understanding these pathways will be critical for assessing the therapeutic window of this compound.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Aromatic protons (δ = 8.82–8.76 ppm) and cyclopropylmethyl groups (δ = 1.42–1.27 ppm) are diagnostic .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., calculated mass: 517.1 vs. observed: 517.1) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

How does the cyclopropylmethyl moiety influence the compound’s bioactivity in pesticidal applications?

Advanced Research Question
The cyclopropylmethyl group enhances lipophilicity and target binding. For example:

  • Herbicidal Activity : Derivatives like N-(cyclopropylmethyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine (profluralin) inhibit root elongation in weeds by disrupting microtubule assembly .
  • Insecticidal Activity : Cyclopropyl-containing analogs (e.g., meta-diamide derivatives) show 100% mortality against Plutella xylostella at 1 mg/L, likely via GABA receptor modulation .
    Methodological Insight : Structure-activity relationship (SAR) studies should compare analogs with/without cyclopropyl groups in bioassays (e.g., LC50_{50} determination) .

How can researchers resolve contradictions in reported synthetic yields (e.g., 31% vs. 95%) for key intermediates?

Advanced Research Question
Yield discrepancies arise from:

  • Reaction Conditions : Temperature sensitivity (e.g., exothermic reactions requiring controlled cooling) .
  • Purification Methods : Low-yield steps (31%) may require advanced techniques like preparative HPLC instead of column chromatography .
    Resolution Strategy : Replicate reactions under inert atmospheres (N2_2/Ar) and optimize stoichiometry (e.g., excess methylamine for amidation) .

What methodologies optimize the regioselectivity of pyrimidine functionalization in this compound?

Advanced Research Question

  • Directing Groups : Use electron-withdrawing substituents (e.g., trifluoromethyl) to guide C–H activation at the 4-position .
  • Catalytic Systems : Palladium/copper catalysts enhance cross-coupling efficiency for aryl/heteroaryl attachments .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve solubility of pyrimidine intermediates .

How can researchers design experiments to evaluate the compound’s efficacy as a selective herbicide?

Advanced Research Question

  • Field Trials : Apply profluralin analogs at varying concentrations (0.5–2.0 kg/ha) to assess weed suppression in crops like intermediate wheatgrass .
  • Mode of Action Studies : Use fluorescence microscopy to observe microtubule disruption in root tip cells .
  • Environmental Testing : Measure soil half-life (t1/2_{1/2}) under controlled pH and moisture conditions to assess persistence .

What advanced computational tools predict the environmental impact of this compound derivatives?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model binding affinity to acetylcholinesterase or GABA receptors .
  • QSAR Models : Corrogate logP values with bioaccumulation potential using software like Schrödinger’s QikProp .
  • Ecotoxicity Databases : Cross-reference with EPA DSSTox for aquatic toxicity predictions (e.g., LC50_{50} for Daphnia magna) .

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